molecular formula C11H11BrO2 B1529414 2-(4-Bromophenoxy)-1-cyclopropylethanone CAS No. 1340596-78-2

2-(4-Bromophenoxy)-1-cyclopropylethanone

Cat. No.: B1529414
CAS No.: 1340596-78-2
M. Wt: 255.11 g/mol
InChI Key: WKPXWOMXPJEHBV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-cyclopropylethanone is a cyclopropyl ethanone derivative featuring a 4-bromophenoxy substituent at the 2-position of the ketone backbone. This compound belongs to a class of aryl-substituted ethanones, which are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and their impurities . Its structure combines a cyclopropane ring—a strained three-membered carbon system—with a ketone group and a brominated phenoxy ether moiety. The phenoxy group introduces steric and electronic effects that influence reactivity and solubility, while the bromine atom enhances electrophilic properties, making the compound a versatile precursor in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXWOMXPJEHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(4-Bromophenoxy)-1-cyclopropylethanone is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrOC_{10}H_{10}BrO. The compound features a bromophenyl group attached to a cyclopropyl moiety through an ether linkage, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
2-(4-Bromophenoxy)-1-cyclopropylacetoneE. coli64 µg/mL
2-(4-Bromophenoxy)-1-cyclobutylethanonePseudomonas aeruginosa16 µg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Case Study: Induction of Apoptosis
A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. Flow cytometry analysis indicated that treatment resulted in significant cell cycle arrest at the G0/G1 phase.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the cyclopropyl group or variations in the bromophenyl substituent have shown promising results in increasing potency against targeted diseases.

Table 2: Synthesis and Biological Evaluation of Derivatives

Derivative NameSynthesis MethodBiological Activity
2-(4-Bromophenoxy)-1-cyclobutylethanoneMicrowave-assisted synthesisEnhanced anti-cancer activity
2-(3-Chlorophenoxy)-1-cyclopropylethanoneConventional heatingIncreased antimicrobial efficacy

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • 2-(4-Bromophenoxy)-1-cyclopropylethanone has shown significant antimicrobial properties against various pathogenic microorganisms. Studies indicate that it inhibits bacterial growth by targeting critical enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties :
    • The compound is being investigated for its potential as an anticancer agent. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By blocking IDO, the compound can enhance the immune response against tumors, potentially improving the efficacy of existing cancer therapies .
  • Inhibitory Mechanisms :
    • The halogen substituents (bromine) in the structure enhance binding affinity to target enzymes, leading to modulation of various biological pathways. This property is crucial for its application in drug development aimed at treating infectious diseases and cancer .

Biological Studies

  • Biological Activity Exploration :
    • The compound is used to study the biological activity of phenoxy derivatives and their interactions with biological targets. Its unique structure allows researchers to investigate how modifications affect activity and selectivity against specific pathogens or cancer cells .

Material Science

  • Organic Electronics :
    • Due to its unique electronic properties, this compound is explored for applications in organic semiconductors. The compound's ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results suggest its potential as an effective antimicrobial agent in clinical settings .
  • Anticancer Applications :
    • Research focusing on IDO inhibitors highlighted the effectiveness of compounds similar to this compound in enhancing the efficacy of cancer therapies by restoring immune function. These findings support further investigation into its use as a therapeutic agent in oncology .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropyl Ethanone Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Not reported 4-Br-phenoxy, cyclopropyl C₁₁H₁₁BrO₂ 254.9 (calc.) Potential pharmaceutical intermediate
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone Not provided 4-F-phenyl, Br, cyclopropyl C₁₁H₁₀BrFO 257.1 Drug impurity; halogenated analog
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone 150322-73-9 2-F-phenyl, Br, cyclopropyl C₁₁H₁₀BrFO 257.1 (calc.) Synthetic intermediate
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone 204205-33-4 2-F-phenyl, Cl, cyclopropyl C₁₁H₁₀ClFO 212.6 (calc.) Chlorinated variant; reduced steric bulk
1-(4-Bromo-2-fluorophenyl)propan-1-one 259750-61-3 4-Br-2-F-phenyl, propanone C₉H₇BrFO 245.1 Extended carbon chain; altered solubility

Halogenation and Positional Effects

  • Bromine vs. Chlorine: Brominated analogs (e.g., 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) exhibit higher molecular weights and enhanced electrophilicity compared to chlorinated derivatives like 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This difference impacts their reactivity in Suzuki-Miyaura couplings, where bromine’s larger atomic radius facilitates oxidative addition .
  • Fluorine Substitution: Fluorine at the ortho (2-F) or para (4-F) position on the phenyl ring (as in 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone) enhances metabolic stability and lipophilicity, critical for CNS-targeting drug candidates .

Ether Linkage vs. Direct Aryl Substitution

The phenoxy group in this compound introduces an ether linkage, which increases solubility in polar solvents compared to analogs with direct aryl substitution (e.g., 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone).

Preparation Methods

Preparation of 1-Cyclopropylethanone Core

1-Cyclopropylethanone is a crucial intermediate for the target compound. Its preparation is well-documented and involves:

  • Condensation reactions in ethanol under inert atmosphere
    For example, a procedure using sodium in ethanol with diethyl malonate and cyclopropyl ethanone at 0–80 °C under nitrogen atmosphere yields ethyl 4-cyclopropyl-2,4-dioxobutanoate, a key intermediate for further transformations.
Parameter Details
Solvent Ethanol
Temperature 0 to 80 °C
Atmosphere Inert (nitrogen)
Reaction time 2 hours
Yield High (e.g., 820 g crude product)
Work-up Acidification, extraction with ethyl acetate, washing with sodium bicarbonate

This step provides the cyclopropyl ketone framework necessary for subsequent functionalization.

Coupling of 4-Bromophenoxy Group

The attachment of the 4-bromophenoxy moiety to the cyclopropylethanone core can be achieved via nucleophilic substitution or etherification reactions, typically involving:

Though direct literature on 2-(4-Bromophenoxy)-1-cyclopropylethanone is scarce, analogous reactions with α-bromo ketones and phenols are well-established.

Example Preparation Protocol (Hypothetical Based on Analogous Methods)

Step Reagents & Conditions Description
1 Synthesize 1-cyclopropylethanone as described Prepare cyclopropyl ketone intermediate under inert atmosphere in ethanol at 0-80 °C
2 Brominate 1-cyclopropylethanone using NBS or CuBr2 Perform α-bromination in ethyl acetate or acetonitrile at reflux for 2-5 hours
3 React α-bromo-1-cyclopropylethanone with 4-bromophenol Conduct nucleophilic substitution in presence of base (e.g., K2CO3) in suitable solvent
4 Purification Purify product by silica gel chromatography or recrystallization in isopropanol or toluene

Summary Table of Preparation Parameters

Preparation Stage Reagents/Conditions Temperature Time Yield (%) Notes
Cyclopropylethanone synthesis Na / ethanol, (C02Et)2, inert atmosphere 0–80 °C 2 h High (crude) Acidification and extraction step
α-Bromination N-Bromosuccinimide / CuBr2 / phenyltrimethylammonium tribromide 0–130 °C (reflux) 1.3–5 h 86–100 Purification by chromatography
Phenoxy substitution 4-Bromophenol, base (e.g., K2CO3) Room temp to reflux Several hours Not reported Requires optimization

Research Findings and Considerations

  • Bromination reactions are sensitive to temperature and atmosphere; inert conditions reduce side reactions.
  • Purity of brominated intermediates is critical for successful phenoxy substitution.
  • Sonication and azeotropic distillation can enhance reaction efficiency and selectivity.
  • Acid-base workups and silica gel chromatography are standard for purification.
  • Safety precautions are necessary when handling brominating agents and during acidification steps due to potential release of hazardous gases (e.g., HCN in cyanide use).

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(4-Bromophenoxy)-1-cyclopropylethanone?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation to introduce the cyclopropyl and bromophenoxy moieties. A common approach includes:

  • Reacting 4-bromophenol with a cyclopropane-containing acylating agent (e.g., cyclopropylacetyl chloride) under basic conditions.
  • Optimizing reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate the desired product from byproducts like N-methylated derivatives or unreacted phenol .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer:
Byproduct formation (e.g., di-substituted products or oxidation artifacts) can be mitigated through:

  • Stoichiometric control : Limiting excess reagents (e.g., acylating agents) to avoid over-substitution.
  • Catalytic additives : Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity in Friedel-Crafts reactions.
  • Temperature modulation : Lowering reaction temperature reduces side reactions but may slow kinetics; a balance is critical .

Example Optimization Table:

ParameterOptimal RangeImpact on Byproducts
Acyl chloride ratio1.1–1.2 equiv.Reduces di-acylated byproducts
Reaction temperature60–70°CMinimizes thermal degradation
Solvent polarityMedium (e.g., THF)Enhances solubility of intermediates

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.2–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 281.03 for C₁₁H₁₀BrO₂).
  • IR Spectroscopy : Carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .

Data Interpretation Tip:
Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced: How are crystallographic data contradictions resolved for structural elucidation?

Answer:
X-ray crystallography data (e.g., bond angles, torsion angles) may show discrepancies due to thermal motion or disorder . Resolution strategies include:

  • Software refinement : Use SHELXL or PLATON to model anisotropic displacement parameters and validate hydrogen bonding networks (e.g., C–H···O interactions at 2.57–3.46 Å) .
  • Validation tools : Check data-to-parameter ratios (>15:1 recommended) and R-factors (<0.06 for high confidence) .

Example Crystallographic Data (from ):

Bond/InteractionObserved ValueExpected Range
O2–C2–C21121.9°120–125°
C21–C26–C25121.1°118–122°
C16–H16···O23.425 Å3.3–3.6 Å

Basic: What biological activities are associated with this compound?

Answer:
Structural analogs of this compound exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus).
  • Anti-inflammatory effects : Suppression of COX-2 expression in murine models .
  • Antimycobacterial action : MIC values <10 µg/mL against Mycobacterium tuberculosis .

Mechanistic Insight:
The bromophenoxy group enhances lipophilicity, aiding membrane penetration, while the cyclopropane ring stabilizes conformational binding to targets .

Advanced: How to design assays for evaluating its enzyme inhibition potential?

Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of hydrolases.
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., cytochrome P450 enzymes).
  • IC₅₀ determination : Dose-response curves with triplicate measurements to ensure reproducibility .

Validation Step:
Compare inhibition data with structurally related compounds (e.g., 2-(4-chlorophenoxy) analogs) to establish SAR trends .

Basic: What impurities are commonly observed, and how are they quantified?

Answer:
Typical impurities include:

  • Unreacted 4-bromophenol (retention time ~8.2 min in HPLC).
  • Oxidation products (e.g., ketone-to-carboxylic acid derivatives).

Analytical Methods:

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm.
  • LC-MS : Identify low-abundance impurities (e.g., m/z 297.05 for dimeric byproducts) .

Advanced: How to resolve discrepancies in computational vs. experimental NMR shifts?

Answer:
Discrepancies arise from solvent effects or conformational flexibility . Mitigation strategies:

  • Solvent modeling : Use COSMO-RS to simulate solvent-induced shifts.
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange .

Example Correction:
Adjust computed shifts by +0.2 ppm for aromatic protons in DMSO-d₆ due to hydrogen bonding interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-1-cyclopropylethanone
Reactant of Route 2
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2-(4-Bromophenoxy)-1-cyclopropylethanone

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